N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
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Overview
Description
The compound “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide” appears to contain a bicyclo[2.2.1]heptane structure, which is a type of organic compound with a fused two-ring structure . It also contains an amide functional group (-CONH2) and a nitrile group (-CN), both of which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[2.2.1]heptane structure would likely form a rigid, three-dimensional structure, while the amide and nitrile groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents. Nitriles can also undergo a number of reactions, including hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amide and nitrile groups) could make it more soluble in polar solvents .Scientific Research Applications
Polymer Synthesis
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide and its derivatives have been utilized in polymer synthesis. For instance, (Mathew et al., 1996) and (Reinmuth et al., 1996) describe the use of palladium (II) nitrile catalysts in the polymerization of norbornene derivatives, yielding cycloaliphatic polyolefins with functional groups.
Medicinal Chemistry
Derivatives of this compound have been explored for their potential in medicinal chemistry. (Aboul-Enein et al., 2006) demonstrate the synthesis of certain derivatives that showed significant anticonvulsant, hypoglycemic, and anti-inflammatory potential.
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. (Darwish et al., 2014) highlight the creation of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antimicrobial activities.
Organic Chemistry Research
In organic chemistry, reactions involving derivatives of this compound have been studied for understanding chemical interactions and mechanisms. (Kas’yan et al., 2009) and (Kas’yan et al., 2011) discuss reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with various compounds, contributing to the understanding of reaction mechanisms in organic chemistry.
Antimicrobial Applications
The derivatives of this compound have been evaluated for antimicrobial activities. (Struga et al., 2008) synthesized and tested various derivatives for their effectiveness against bacteria and fungi.
Analytical Studies
Studies have also been conducted to analyze the properties and reactions of derivatives of this compound. For example, (Sakaizumi et al., 1997) examined the pyrolysates of bicyclo[2.2.1.]hept-2-ene and its derivatives through pyrolysis-mass spectrometry and microwave spectroscopy.
Mechanism of Action
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(14-12(15)4-5-13)11-7-9-2-3-10(11)6-9/h8-11H,2-4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQOMKVFNXQTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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